molecular formula C21H30O3 B11578890 7-(hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one

7-(hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one

Cat. No.: B11578890
M. Wt: 330.5 g/mol
InChI Key: YJVNCFLGUBZLBA-UHFFFAOYSA-N
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Description

7-(Hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation of 4-methyl-3-(3-methylbutyl)-2H-chromen-2-one with hexyloxy group donors in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

7-(Hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Methoxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one
  • 7-(Ethoxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one
  • 7-(Butoxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one

Uniqueness

7-(Hexyloxy)-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one is unique due to its specific hexyloxy substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

7-hexoxy-4-methyl-3-(3-methylbutyl)chromen-2-one

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-13-23-17-10-12-18-16(4)19(11-9-15(2)3)21(22)24-20(18)14-17/h10,12,14-15H,5-9,11,13H2,1-4H3

InChI Key

YJVNCFLGUBZLBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(C)C)C

Origin of Product

United States

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